molecular formula C11H6N6O8 B12616541 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine CAS No. 920502-91-6

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine

Cat. No.: B12616541
CAS No.: 920502-91-6
M. Wt: 350.20 g/mol
InChI Key: QYVZTUFHZBTIDM-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine is a nitroaromatic compound known for its unique chemical structure and properties. Compounds containing nitro groups are widely studied due to their applications in various fields such as dyes, solvents, chemical intermediates, polymers, pesticides, and explosives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine typically involves the nitration of pyridine derivatives. The process generally includes the following steps:

    Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions.

    Amination: The nitrated pyridine is then reacted with 4-nitroaniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, or other nucleophilic reagents.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine is unique due to the presence of both the pyridine ring and multiple nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in materials science and medicinal chemistry.

Properties

CAS No.

920502-91-6

Molecular Formula

C11H6N6O8

Molecular Weight

350.20 g/mol

IUPAC Name

2,4,6-trinitro-N-(4-nitrophenyl)pyridin-3-amine

InChI

InChI=1S/C11H6N6O8/c18-14(19)7-3-1-6(2-4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H

InChI Key

QYVZTUFHZBTIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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